molecular formula C11H12O2S2 B2416099 2-[(Ethoxymethanethioyl)sulfanyl]-1-phenylethan-1-one CAS No. 56817-84-6

2-[(Ethoxymethanethioyl)sulfanyl]-1-phenylethan-1-one

Cat. No.: B2416099
CAS No.: 56817-84-6
M. Wt: 240.34
InChI Key: BPYVXPDTAGOELX-UHFFFAOYSA-N
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Description

2-[(Ethoxymethanethioyl)sulfanyl]-1-phenylethan-1-one is an organic compound with the molecular formula C11H12O2S2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Ethoxymethanethioyl)sulfanyl]-1-phenylethan-1-one typically involves the reaction of phenacyl bromide with O-ethyl thioacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(Ethoxymethanethioyl)sulfanyl]-1-phenylethan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted esters and phenacyl derivatives.

Scientific Research Applications

2-[(Ethoxymethanethioyl)sulfanyl]-1-phenylethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Ethoxymethanethioyl)sulfanyl]-1-phenylethan-1-one involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of these biomolecules, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Phenacylsulfanylmethanethioate: Lacks the ethyl group, making it less lipophilic.

    O-methyl phenacylsulfanylmethanethioate: Similar structure but with a methyl group instead of an ethyl group.

    Phenacylsulfanylmethanethioic acid: Contains a carboxylic acid group instead of an ester.

Uniqueness

2-[(Ethoxymethanethioyl)sulfanyl]-1-phenylethan-1-one is unique due to its specific ester linkage and the presence of both phenacyl and thioester functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

O-ethyl phenacylsulfanylmethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2S2/c1-2-13-11(14)15-8-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYVXPDTAGOELX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=S)SCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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